Unveiling the Action of c-Met-IN-19: A Technical Guide to a Potent c-Met Kinase Inhibitor
Unveiling the Action of c-Met-IN-19: A Technical Guide to a Potent c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of c-Met-IN-19, a potent inhibitor of the c-Met receptor tyrosine kinase. This document outlines the critical role of the c-Met signaling pathway in cancer, details the biochemical and cellular activity of c-Met-IN-19, and furnishes representative experimental protocols for the evaluation of such inhibitors. Diagrams generated using Graphviz are provided to visualize key signaling pathways and experimental workflows, adhering to specified design constraints for clarity and high-contrast readability.
Introduction: The c-Met Signaling Axis in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its unique ligand, Hepatocyte Growth Factor (HGF), forms a critical signaling pathway essential for embryonic development, tissue regeneration, and wound healing.[1][2] This pathway, however, is frequently dysregulated in a wide array of human cancers through mechanisms including gene amplification, activating mutations, and protein overexpression.[3][4] Aberrant c-Met activation triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, migration, and invasion, ultimately contributing to tumor growth and metastasis.[5] This oncogenic dependency makes the HGF/c-Met axis a compelling target for therapeutic intervention in oncology.
c-Met-IN-19: A Potent and Selective Inhibitor
c-Met-IN-19, also identified in scientific literature as compound 21j , is a potent small molecule inhibitor of the c-Met kinase. Its discovery was the result of structure-activity relationship (SAR) and molecular modeling studies aimed at enhancing hydrophobic interactions within the allosteric back pocket of the c-Met active site. This targeted design has culminated in a compound with superior efficacy compared to earlier lead compounds and the established multi-kinase inhibitor, foretinib.
Quantitative Data Summary
The inhibitory activity of c-Met-IN-19 has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound, showcasing its potency at both the enzymatic and cellular levels.
Table 1: Biochemical Potency of c-Met-IN-19
| Compound | Target | IC50 (nM) |
| c-Met-IN-19 (Compound 21j) | c-Met Kinase | 1.99 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Cytotoxicity of c-Met-IN-19
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.25 |
| HT-29 | Colorectal Cancer | 0.36 |
| SGC-7901 | Gastric Cancer | 0.98 |
| MDA-MB-231 | Breast Cancer | 0.76 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.
Core Mechanism of Action
c-Met-IN-19 functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235) in the activation loop, which is the critical first step in the signal transduction cascade. This blockade abrogates the recruitment and phosphorylation of downstream adaptor proteins and effector molecules, effectively shutting down the pro-oncogenic signals. The design of c-Met-IN-19, targeting a hydrophobic back pocket, suggests a binding mode that confers high potency and potentially selectivity.
The c-Met Signaling Pathway
Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This initiates several major downstream signaling cascades:
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RAS/MAPK Pathway: Primarily drives cell proliferation.
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PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
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STAT3 Pathway: Implicated in cell motility, invasion, and tubulogenesis.
The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by c-Met-IN-19.
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments used to characterize c-Met inhibitors like c-Met-IN-19.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified c-Met kinase and its inhibition by a test compound.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
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Reagent Preparation:
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Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
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Dilute purified recombinant human c-Met kinase enzyme to the desired concentration in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
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Prepare an ATP solution (e.g., 10 µM) in kinase buffer.
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Prepare a serial dilution of c-Met-IN-19 in DMSO, then dilute further in kinase buffer.
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Kinase Reaction:
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In a 96-well or 384-well plate, add 5 µL of the c-Met enzyme solution to each well.
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Add 2.5 µL of the serially diluted c-Met-IN-19 or vehicle control (DMSO).
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Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Detection:
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Stop the kinase reaction and measure the ADP generated using a commercial detection kit (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
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Read the luminescence on a plate reader.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of c-Met-IN-19 relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Cellular Proliferation/Viability Assay (e.g., MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
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Cell Seeding:
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Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
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Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
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Compound Treatment:
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Prepare a serial dilution of c-Met-IN-19 in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control.
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Incubate for a specified period (e.g., 72 or 96 hours) at 37°C.
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MTT Addition and Solubilization:
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Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
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Incubate for an additional 4 hours or overnight at 37°C, shaking gently to ensure complete dissolution.
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Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
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Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
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Western Blot Analysis of c-Met Phosphorylation
This technique is used to directly observe the inhibition of c-Met autophosphorylation in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.
Methodology:
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Cell Culture and Treatment:
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Plate cells (e.g., SGC-7901) and allow them to grow to 70-80% confluency.
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Serum-starve the cells overnight to reduce basal receptor activation.
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Pre-treat the cells with various concentrations of c-Met-IN-19 for 1-2 hours.
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Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. Include non-stimulated and vehicle-treated controls.
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Lysate Preparation:
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Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Normalize protein amounts, add Laemmli buffer, and boil the samples.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunodetection:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).
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Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
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Imaging and Analysis:
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Capture the chemiluminescent signal using an imaging system.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control protein (e.g., GAPDH or β-actin).
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Quantify the band intensities to determine the reduction in p-Met levels relative to total c-Met.
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Experimental and Logical Workflows
The characterization of a novel kinase inhibitor like c-Met-IN-19 follows a logical progression from initial screening to in-depth cellular and in vivo validation.
Conclusion and Future Directions
c-Met-IN-19 is a highly potent inhibitor of the c-Met receptor tyrosine kinase, demonstrating low nanomolar biochemical potency and significant anti-proliferative activity across multiple cancer cell lines. Its mechanism of action, centered on the direct inhibition of c-Met autophosphorylation, effectively blocks downstream pro-oncogenic signaling pathways. The data presented herein, supported by established experimental methodologies, validate c-Met-IN-19 as a promising candidate for further preclinical and clinical development. Future studies should focus on comprehensive kinase selectivity profiling to confirm its specificity, detailed pharmacokinetic and pharmacodynamic assessments, and evaluation in in vivo cancer models to establish its therapeutic potential.
References
- 1. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
